

# Irtemazole: A Technical Overview of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Irtemazole*

Cat. No.: *B10783766*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**Irtemazole** (also known by its development code R 60844) is a benzimidazole derivative investigated for its uricosuric properties. Developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, **Irtemazole** showed initial promise as a therapeutic agent for conditions associated with hyperuricemia, such as gout. This technical guide provides a comprehensive overview of the available scientific and clinical data on **Irtemazole**, focusing on its discovery, development, mechanism of action, and pharmacodynamic properties. While the development of **Irtemazole** appears to have been discontinued, the information gathered offers valuable insights for researchers in the field of uricosuric agent development.

## Discovery and Development History

**Irtemazole** was developed by Johnson and Johnson's pharmaceutical branch, Janssen Pharmaceutica. It was identified as a uricosuric agent, a class of drugs that increases the excretion of uric acid in the urine. The compound, designated R 60844, progressed to Phase II clinical trials. However, detailed information regarding the specific timeline of its discovery, the lead optimization process, and the ultimate reasons for the cessation of its development are not extensively documented in publicly available literature. The limited number of publications suggests that its clinical development was likely terminated before reaching advanced stages.

## Pharmacodynamics in Healthy Volunteers

Several studies conducted in healthy, normouricemic subjects have elucidated the pharmacodynamic profile of **Irtemazole**. These studies consistently demonstrate a rapid and dose-dependent uricosuric effect.

**Table 1: Effect of a Single 50 mg Oral Dose of Irtemazole on Plasma Uric Acid**

Time Post-Dose	Mean Decrease in Plasma Uric Acid (%)
1 hour	Onset of decrease observed
6-12 hours	46.5%
24 hours	15.4% - 30.0% (average 24.7%)
Data from a study in healthy subjects.[1]	

**Table 2: Effect of a Single 50 mg Oral Dose of Irtemazole on Renal Uric Acid Excretion and Clearance**

Parameter	Onset of Effect (post-dose)	Peak Effect (post-dose)	Peak Value (Mean)
Renal Uric Acid Excretion	10-20 minutes	15-55 minutes	197.4 mg/h
Uric Acid Clearance	10-20 minutes	15-55 minutes	78.4 ml/min
Data from a study in ten healthy male volunteers.[2]			

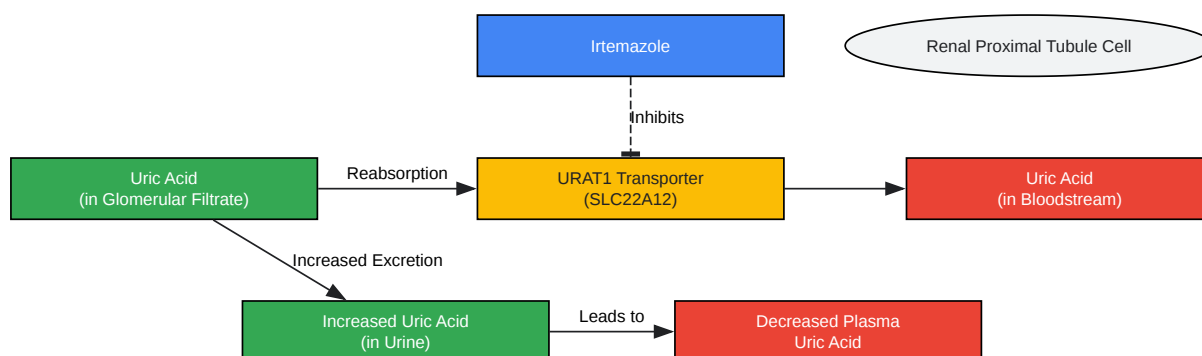
**Table 3: Dose-Dependent Uricosuric Effect of Irtemazole**

Dose Range	Observation
12.5 mg - 37.5 mg	Dose-related increase in uricosuric effect
37.5 mg vs. 50 mg	No essential difference in uricosuric effect

Data from a study in six healthy, normouricemic subjects.[3]

## Mechanism of Action

**Irtemazole** is classified as a uricosuric agent, indicating that its primary mechanism of action is to increase the renal excretion of uric acid. While specific molecular studies on **Irtemazole** are scarce, the established mechanism for most uricosuric drugs involves the inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, **Irtemazole** likely blocks this reabsorption, leading to increased uric acid concentration in the urine and a subsequent reduction of its levels in the plasma.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Irtemazole**.

## Experimental Protocols

Detailed experimental protocols for the studies on **Irtemazole** are not fully available in the published literature. However, based on the summaries of the pharmacodynamic studies in

healthy volunteers, the following general methodologies can be inferred:

**Study Design:** The studies were likely single-center, open-label, dose-escalation or single-dose trials.

**Participants:** Healthy male volunteers with normal serum uric acid levels (normouricemic) were recruited.

**Intervention:** Participants received single oral doses of **Irtemazole**, with dosages ranging from 12.5 mg to 50 mg.

**Data Collection:**

- **Blood Sampling:** Serial blood samples were collected at predefined time points before and after drug administration to measure plasma uric acid concentrations.
- **Urine Collection:** Timed urine collections were performed to determine the rate of renal uric acid excretion and to calculate uric acid clearance.

**Analytical Methods:** Plasma and urine samples were likely analyzed for uric acid content using standard enzymatic or chromatographic methods.

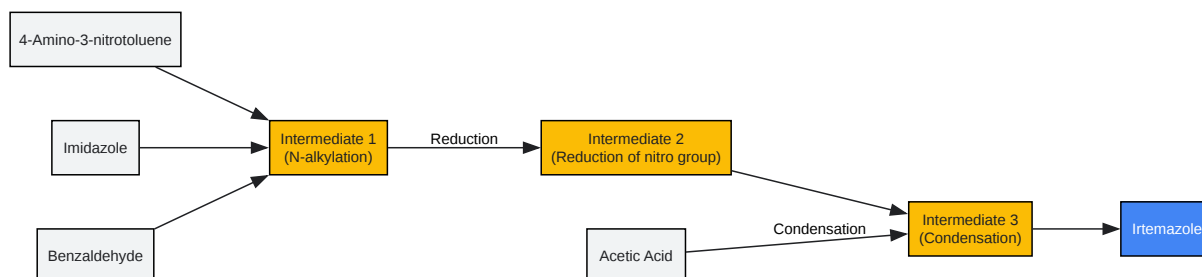
## Clinical Development

**Irtemazole** underwent Phase II clinical trials. The primary objective of these trials would have been to evaluate the efficacy and safety of **Irtemazole** in patients with hyperuricemia, likely including those with gout. Key endpoints would have included the reduction in serum uric acid levels, the frequency of gout flares, and the overall safety and tolerability profile of the drug. Unfortunately, the results of these Phase II studies have not been published, and it is presumed that the development of **Irtemazole** was discontinued at this stage.

## Chemical Synthesis

A specific, detailed synthesis protocol for **Irtemazole** (5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole) is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of

benzimidazole derivatives. The general approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **Irtemazole**.

## Conclusion

**Irtemazole** was a promising uricosuric agent developed by Janssen Pharmaceutica that demonstrated a rapid and potent effect on increasing renal uric acid excretion in early-stage human studies. Its likely mechanism of action, inhibition of the URAT1 transporter, is a well-established target for the treatment of hyperuricemia. Despite its early promise, the development of **Irtemazole** was not pursued beyond Phase II clinical trials, and detailed information on its discovery, full clinical trial results, and a specific synthesis method remains largely unavailable. The data presented in this guide, compiled from the limited existing literature, provides a technical overview of what is known about **Irtemazole** and may serve as a useful reference for researchers working on the development of novel therapies for gout and other hyperuricemic conditions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Uricosuric effect of irtemazole in healthy subjects - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. Rapid onset of uricosuria after oral administration of irtemazole, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uricosuric effect of different doses of irtemazole in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Irtemazole: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783766#irtemazole-discovery-and-development-history]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)